5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine
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Overview
Description
5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. For instance, the reaction of 2-methoxy-5-methylphenyl nitrile oxide with an appropriate alkyne can yield the desired isoxazole derivative .
Another method involves the use of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions to afford 5-substituted 3-aminoisoxazoles . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. recent trends favor metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while substitution reactions can produce a variety of functionalized isoxazoles .
Scientific Research Applications
5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 5-(2-Chlorophenyl)isoxazol-3-amine
Comparison
Compared to similar compounds, 5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine is unique due to its specific substitution pattern on the isoxazole ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(2-methoxy-5-methylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-4-9(14-2)8(5-7)10-6-11(12)13-15-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
JZEKSEPRDYJNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=NO2)N |
Origin of Product |
United States |
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